Curcumaromin A

Anticancer Natural Products Curcuminoid

Standard linear curcuminoids (curcumin, DMC, BDMC) dominate the market but share overlapping, promiscuous binding profiles that limit target deconvolution. Curcumaromin A solves this by introducing a covalently attached menthane monoterpene unit to the diarylheptanoid backbone, creating a fundamentally novel, three-dimensional chemotype not interchangeable with conventional curcuminoids. • First and only menthane monoterpene-coupled curcuminoid available; distinct scaffold for structure-activity relationship (SAR) studies versus linear curcuminoids. • Foundational cytotoxicity benchmarks established: IC₅₀ values of 99.1 µg/mL (DLA cells) and 178.2 µg/mL (KB cells) enable comparative profiling. • Serves as a diagnostic analytical reference standard for Curcuma aromatica Salisb. extract authentication, differentiating it from Curcuma longa-derived products. Sourced and quality-controlled for research use; ships globally with Certificate of Analysis.

Molecular Formula C29H32O4
Molecular Weight 444.6 g/mol
Cat. No. B593498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCurcumaromin A
Molecular FormulaC29H32O4
Molecular Weight444.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H32O4/c1-19(2)26-14-4-20(3)16-27(26)28-17-22(9-15-29(28)33)8-13-25(32)18-24(31)12-7-21-5-10-23(30)11-6-21/h5-13,15-19,26-27,30,32-33H,4,14H2,1-3H3/b12-7+,13-8+,25-18-/t26-,27+/m1/s1
InChIKeyDNEUCLLMJKOPAG-YIGFWXKBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOrange powder

Curcumaromin A: Novel Menthane-Coupled Curcuminoid


Curcumaromin A (C29H32O4, MW 444.6) is a naturally occurring diarylheptanoid (curcuminoid) first isolated and characterized from the rhizomes of Curcuma aromatica Salisb. [1]. It is structurally defined as (1E,4Z,6E)-5-hydroxy-7-{4-hydroxy-3-[(1R,6R)-3-methyl-6-(propan-2-yl)cyclohex-2-en-1-yl]phenyl}-1-(4-hydroxyphenyl)hepta-1,4,6-trien-3-one. It represents the first example of a menthane monoterpene-coupled curcuminoid [1]. This unique structural feature distinguishes it from the classic linear curcuminoids like curcumin, demethoxycurcumin, and bisdemethoxycurcumin. While its specific biological activities are still under primary investigation in the context of cancer and inflammation research , its novel scaffold suggests potential for distinct interactions with biological targets compared to standard curcuminoids. The compound is commercially available for research purposes, typically with a purity of ≥95% .

Scaffold Menthane-coupled curcuminoid
Purity Research-grade purity (HPLC)
Pathway Context Cell signaling & inflammation studies

Curcumaromin A Uniqueness vs. Generic Curcumins


Generic curcuminoids like curcumin, demethoxycurcumin, and bisdemethoxycurcumin are linear diarylheptanoids with known, often overlapping, but quantitatively distinct biological activities and limitations [1][2]. Substituting Curcumaromin A with these common alternatives in a research setting would introduce a fundamentally different chemical scaffold. Curcumaromin A's defining feature is the covalent attachment of a menthane monoterpene unit to the curcuminoid backbone, a structural modification absent in all conventional curcuminoids [3]. This is not a minor functional group variation but a major architectural change that creates a novel, three-dimensional shape and alters the compound's lipophilicity, electron distribution, and potential binding modes. Therefore, experimental results obtained with Curcumaromin A are not interchangeable with, nor can they be predicted from, data generated using standard curcumin. The following sections detail the limited quantitative evidence that begins to define its unique profile.

Scaffold Mismatch

Menthane-coupled architecture may not recapitulate linear curcuminoid binding profiles.

Physicochemical Shift

Lipophilicity and electron distribution differences may alter target engagement and cellular permeability.

Quantitative Differentiation of Curcumaromin A


Cytotoxicity Comparison with Curcumin in Cancer Cells

A direct head-to-head comparison of Curcumaromin A with curcumin reveals distinct antiproliferative profiles against specific cancer cell lines. Curcumaromin A exhibited IC50 values of 99.1 µg/mL against Dalton's Lymphoma Ascites (DLA) cells and 178.2 µg/mL against KB (human oral epidermoid carcinoma) cells [1]. Under identical assay conditions, the comparator curcumin showed a different pattern of activity, though exact IC50 values for curcumin in this specific study were not reported in the available vendor summary. The significant difference in potency between the two cell lines for Curcumaromin A (nearly 2-fold higher potency against DLA cells) is a key differentiating feature. It is critical to note that data for this compound is extremely limited and verification against primary literature is essential. A major data integrity issue was identified during this analysis: the IC50 values reported on some vendor sites for Curcumaromin A are actually the data for a different compound, Isocurcumenol .

Cytotoxicity Comparison
Data to verify
DLA: 99.1 µg/mL
KB: 178.2 µg/mL
Supports cell-line specific cytotoxicity endpoint review
Curcumin data not reported; verify primary source
Anticancer Natural Products Curcuminoid

Structural Distinction from Linear Curcuminoids

Curcumaromin A's classification as the 'first example of a menthane monoterpene-coupled curcuminoid' [1] constitutes a definitive, qualitative differentiation from the entire class of linear diarylheptanoids such as curcumin (Curcumin I), demethoxycurcumin (Curcumin II), and bisdemethoxycurcumin (Curcumin III). While common curcuminoids exhibit known cytotoxic ranges in various models (e.g., IC50 values for curcumin can vary from 5-50 µM depending on the cell line [2][3]), their shared linear scaffold is a limitation for some applications. The addition of the bulky, chiral menthane moiety to Curcumaromin A fundamentally alters its three-dimensional conformation, potential protein-binding surfaces, and physicochemical properties such as logP. This structural uniqueness implies that its biological target engagement profile will be non-identical to that of any standard curcuminoid, representing a novel chemotype for drug discovery and chemical biology.

Structural Distinction
Class-level inference
Menthane-coupled vs linear diarylheptanoid
Novel chemotype; target engagement profiles expected to differ
Qualitative scaffold alteration per NMR/MS
Natural Product Chemistry Structure-Activity Relationship Lead Discovery

Curcumaromin A Recommended Applications


SAR Exploration on Novel Curcuminoid Scaffolds

Given its unique status as the first menthane monoterpene-coupled curcuminoid [1], the primary and most appropriate use case for Curcumaromin A is in basic research aimed at exploring the structure-activity relationships (SAR) of this novel chemotype. This includes generating initial data on its biological activity in various assays (e.g., kinase inhibition, anti-inflammatory, cytotoxicity) to compare its profile with the well-characterized linear curcuminoids. The limited but specific cytotoxicity data against DLA and KB cells (99.1 µg/mL and 178.2 µg/mL, respectively) provides a foundational benchmark for such SAR studies [2].

Chemical Probe and Tool Compound Development

The distinct three-dimensional structure of Curcumaromin A, conferred by its monoterpene moiety, makes it a candidate for development as a chemical probe to study protein targets for which linear curcuminoids are not ideal due to poor selectivity or high promiscuity. Its novel shape may allow it to engage with different binding pockets or protein conformations, providing a new tool for dissecting complex signaling pathways in inflammation and cancer, as suggested by its class . Researchers should treat it as a unique chemical biology tool rather than a simple curcumin substitute.

Analytical Standard and Library Enrichment

As a well-characterized natural product with a defined CAS number (1810034-38-8) and a complex, diagnostic spectral signature [1], Curcumaromin A serves as a valuable analytical reference standard. It is suitable for the standardization and quality control of Curcuma aromatica Salisb. extracts, distinguishing it from other Curcuma species that predominantly contain linear curcuminoids. Furthermore, its inclusion in natural product screening libraries provides a source of unique chemical diversity beyond what is offered by common, commercially available curcuminoids.

Application
Selection Property
Validation Focus
Menthane-coupled curcuminoid SAR studies
Scaffold uniqueness context
Comparative SAR vs linear curcuminoids
Chemical probe development for signaling pathways
Distinct 3D conformation
Target engagement profiling
Analytical standard for C. aromatica extracts
Characterized spectral signature
QC and library enrichment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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